![molecular formula C11H11N3O B6632032 N-Phenyl-1H-pyrazole-1-acetamide](/img/structure/B6632032.png)
N-Phenyl-1H-pyrazole-1-acetamide
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Overview
Description
N-Phenyl-1H-pyrazole-1-acetamide (PPA) is a chemical compound that has been widely used in scientific research due to its various applications in the field of biochemistry and pharmacology. PPA is a derivative of pyrazole and has been synthesized using different methods.
Mechanism of Action
N-Phenyl-1H-pyrazole-1-acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-Phenyl-1H-pyrazole-1-acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-Phenyl-1H-pyrazole-1-acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. N-Phenyl-1H-pyrazole-1-acetamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, N-Phenyl-1H-pyrazole-1-acetamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage.
Advantages and Limitations for Lab Experiments
N-Phenyl-1H-pyrazole-1-acetamide has several advantages for lab experiments, including its ease of synthesis and its low cost. However, N-Phenyl-1H-pyrazole-1-acetamide has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-Phenyl-1H-pyrazole-1-acetamide. One potential direction is the synthesis of new derivatives of N-Phenyl-1H-pyrazole-1-acetamide with improved biological activities. Another potential direction is the study of the mechanism of action of N-Phenyl-1H-pyrazole-1-acetamide in more detail, including its effects on other enzymes and signaling pathways. Finally, the use of N-Phenyl-1H-pyrazole-1-acetamide in the treatment of various diseases, such as cancer and inflammation, should be further explored.
Synthesis Methods
N-Phenyl-1H-pyrazole-1-acetamide can be synthesized using various methods, including the reaction of phenylhydrazine with ethyl acetoacetate followed by the reaction with acetic anhydride. Another method involves the reaction of 3,5-dimethylpyrazole with phenyl isocyanate followed by the reaction with acetic anhydride. Both methods yield N-Phenyl-1H-pyrazole-1-acetamide as a white crystalline solid.
Scientific Research Applications
N-Phenyl-1H-pyrazole-1-acetamide has been widely used in scientific research due to its various applications in the field of biochemistry and pharmacology. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their biological activities. N-Phenyl-1H-pyrazole-1-acetamide has also been used as a starting material in the synthesis of various compounds with potential biological activities, such as anti-inflammatory, antifungal, and antitumor agents.
properties
IUPAC Name |
N-phenyl-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(9-14-8-4-7-12-14)13-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIIOVIEEGUUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazol-1-yl)-acetanilide |
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